N'-(4-Ethoxybenzylidene)decanohydrazide
Description
N'-(4-Ethoxybenzylidene)decanohydrazide is a hydrazide derivative characterized by a decanoyl backbone and a 4-ethoxybenzylidene substituent. These compounds typically exhibit:
- IR spectral peaks for NH (3294 cm⁻¹), aromatic C-H (3009 cm⁻¹), and C=O amide (1660 cm⁻¹) .
- Melting points ranging from 171–173 °C (for simpler analogs) to 244–247 °C (for triazole-linked derivatives) .
- Synthetic routes involving condensation of hydrazides with substituted benzaldehydes under reflux in ethanol with catalytic acetic acid .
Properties
CAS No. |
303065-81-8 |
|---|---|
Molecular Formula |
C19H30N2O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]decanamide |
InChI |
InChI=1S/C19H30N2O2/c1-3-5-6-7-8-9-10-11-19(22)21-20-16-17-12-14-18(15-13-17)23-4-2/h12-16H,3-11H2,1-2H3,(H,21,22)/b20-16+ |
InChI Key |
NQEDWHHZYIDRFI-CAPFRKAQSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OCC |
Canonical SMILES |
CCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Ethoxybenzylidene)decanohydrazide typically involves the condensation reaction between 4-ethoxybenzaldehyde and decanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to the boiling point of the solvent and maintained at this temperature for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(4-Ethoxybenzylidene)decanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Ethoxybenzylidene)decanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Compounds with substituted functional groups replacing the ethoxy group.
Scientific Research Applications
N’-(4-Ethoxybenzylidene)decanohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N’-(4-Ethoxybenzylidene)decanohydrazide involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound’s hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. Additionally, the ethoxybenzylidene moiety may interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The 4-ethoxy group distinguishes this compound from analogs with methoxy, nitro, or hydroxyl substituents. Key comparisons include:
- Electron-donating vs. withdrawing groups : Methoxy and ethoxy groups enhance solubility, while nitro groups increase reactivity and planarity .
- Bulkier substituents : The ethoxy group in the target compound may reduce crystallinity compared to methoxy analogs, as seen in lower melting points (e.g., 171–173 °C vs. 214.9–215.6 °C for hydroxyl-substituted 4g) .
Crystallographic and Hydrogen-Bonding Features
- Planarity : Analogs like (E)-N'-(4-Hydroxybenzylidene)-3-nitrobenzohydrazide exhibit near-planar structures (dihedral angle: 3.9°), facilitating π-π stacking and intermolecular hydrogen bonds (N–H···O, C–H···O) .
- Hydrogen bonding : The 4-ethoxy group may participate in weaker C–H···O interactions compared to hydroxyl or nitro groups, influencing crystal packing and stability .
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